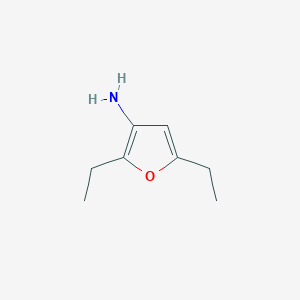
2,5-Diethylfuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethylfuran-3-amine is an organic compound that belongs to the class of heterocyclic amines It features a furan ring substituted with two ethyl groups at positions 2 and 5, and an amine group at position 3
Preparation Methods
The synthesis of 2,5-Diethylfuran-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of furan derivatives followed by amination. For instance, starting with 2,5-diethylfuran, the compound can be subjected to a nucleophilic substitution reaction with an appropriate amine source under controlled conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in optimizing the synthesis.
Chemical Reactions Analysis
2,5-Diethylfuran-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Diethylfuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Diethylfuran-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and participate in various biochemical reactions. The furan ring’s electron-rich nature allows it to engage in π-π interactions and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,5-Diethylfuran-3-amine can be compared with other similar compounds such as 2,5-Dimethylfuran and 2,5-Diethylfuran. While these compounds share the furan ring structure, the presence and position of substituents like ethyl and methyl groups significantly influence their chemical properties and reactivity. The unique combination of ethyl groups and an amine group in this compound distinguishes it from its analogs, offering distinct advantages in specific applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, pharmaceuticals, and chemical processes. Continued research and development will likely uncover even more applications and benefits of this intriguing compound.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2,5-diethylfuran-3-amine |
InChI |
InChI=1S/C8H13NO/c1-3-6-5-7(9)8(4-2)10-6/h5H,3-4,9H2,1-2H3 |
InChI Key |
VVLMFXYEYNIWSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(O1)CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


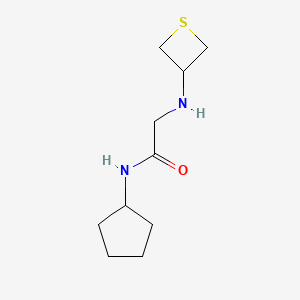
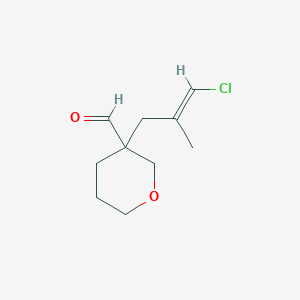
![Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13319421.png)
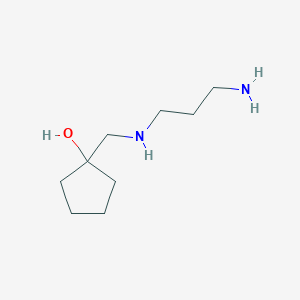
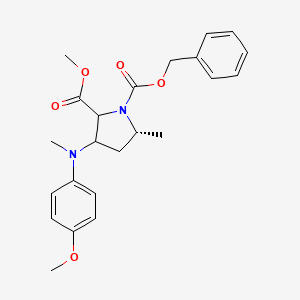
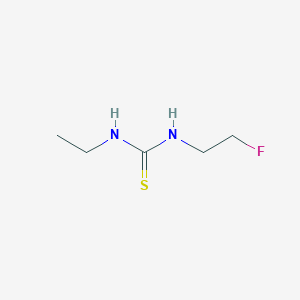
![N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide](/img/structure/B13319444.png)
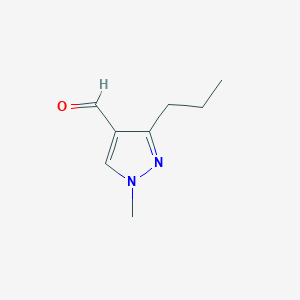
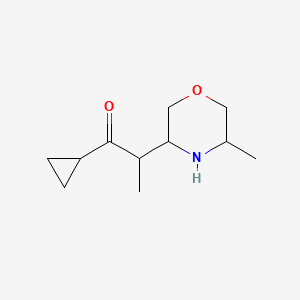
![tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B13319474.png)
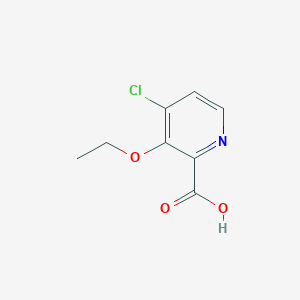
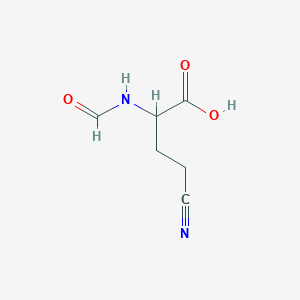
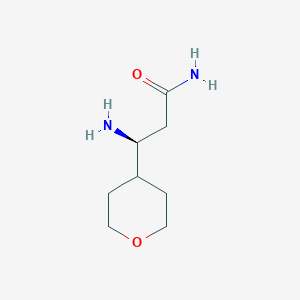
![2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B13319489.png)
